4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde
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Overview
Description
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H9Br2FO2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and isopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-isopropoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzylamine or 4,6-dibromo-2-fluoro-3-isopropoxybenzylthiol.
Oxidation: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzoic acid.
Reduction: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzyl alcohol.
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
Uniqueness
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the isopropoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9Br2FO2 |
---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
4,6-dibromo-2-fluoro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H9Br2FO2/c1-5(2)15-10-8(12)3-7(11)6(4-14)9(10)13/h3-5H,1-2H3 |
InChI Key |
QRHUOPZFSJRCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)C=O)Br)Br |
Origin of Product |
United States |
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